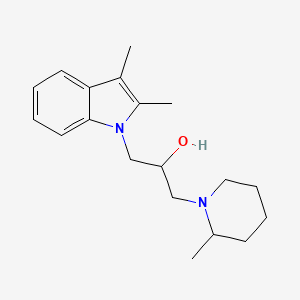

1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol

Description

This compound features a propan-2-ol backbone substituted with a 2,3-dimethylindole group at position 1 and a 2-methylpiperidine moiety at position 3. The 2,3-dimethylindole core is shared with several derivatives, while the 2-methylpiperidine side chain distinguishes it from related compounds .

Properties

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-14-8-6-7-11-20(14)12-17(22)13-21-16(3)15(2)18-9-4-5-10-19(18)21/h4-5,9-10,14,17,22H,6-8,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYFBXSFQXDNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(CN2C(=C(C3=CC=CC=C32)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol typically involves multi-step organic reactions. One common method includes:

Formation of the Indole Moiety: Starting with a precursor such as 2,3-dimethylaniline, the indole ring can be formed through a Fischer indole synthesis.

Attachment of the Piperidine Ring: The indole derivative is then reacted with a suitable piperidine derivative, such as 2-methylpiperidine, under conditions that promote nucleophilic substitution.

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. These may include:

Receptors: Binding to neurotransmitter receptors in the brain, potentially modulating their activity.

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

*Estimated based on (C₁₈H₂₆N₂O, MW 286.41) with additional methyl group in piperidine.

Key Observations

Side Chain Variations :

- Piperidine vs. Piperazine/Azepane : The target compound’s 2-methylpiperidine group likely enhances lipophilicity compared to piperazine (more polar due to secondary amines) but reduces steric bulk relative to azepane (7-membered ring) .

- Morpholine/Pyrazole Derivatives : Morpholine-containing analogs (e.g., CAS 300732-37-0) exhibit antifungal activity via CYP51 binding, suggesting that side-chain electronics (e.g., oxygen in morpholine) influence target specificity .

Indole Substitutions :

- Halogenation : The 7-chloro substitution in CAS 942880-95-7 increases molecular weight and may enhance binding affinity through hydrophobic interactions .

- Diphenyl vs. Dimethyl : 2,3-Diphenylindole derivatives (e.g., CAS 300732-37-0) show higher molecular weights (~426 Da) and antifungal activity, contrasting with the simpler dimethylindole core in the target compound .

Biological Activity Trends: Ion Channel Inhibition: VU573 (from ) demonstrates that benzimidazole analogs with phenoxy side chains can selectively inhibit Kir1.1/GIRK channels, though the target compound’s piperidine group may alter this selectivity . Antifungal Activity: Triazole-containing derivatives (e.g., compounds 11j and 11k in ) target CYP51, highlighting the importance of azole groups for antifungal efficacy—a feature absent in the target compound .

Biological Activity

The compound 1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an indole moiety with a piperidine ring, which is known to enhance pharmacological properties. Understanding its biological activity is crucial for its application in drug development and therapeutic use.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O |

| Molecular Weight | 288.40 g/mol |

| IUPAC Name | 1-(2,3-dimethylindol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The indole structure is known for its affinity towards serotonin receptors, which play a crucial role in mood regulation and other physiological processes. The piperidine ring enhances the binding affinity to these targets, potentially leading to improved pharmacological effects.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antidepressant Effects : Indole derivatives are often explored for their potential antidepressant properties due to their action on serotonin receptors.

- Antimicrobial Activity : Some studies have reported that similar compounds possess antimicrobial properties, making them candidates for treating infections.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Antituberculosis Activity : A related compound demonstrated significant antituberculosis activity with an IC50 value of 0.23 μM against Mycobacterium tuberculosis, indicating potential efficacy in treating resistant strains .

- Cytotoxicity Profiles : In vitro studies showed that derivatives of this compound had favorable cytotoxicity profiles, suggesting a good therapeutic index and minimal toxicity in human liver cells (HEPG2) .

- Pharmacokinetics : Research indicates that the pharmacokinetic profile of similar compounds shows promising absorption and distribution characteristics, essential for effective drug formulation .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of this compound. Modifications in the indole and piperidine rings can lead to variations in potency and selectivity towards specific biological targets.

Key Findings from SAR Studies

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased receptor affinity |

| Alteration of piperidine substituents | Enhanced pharmacokinetic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.